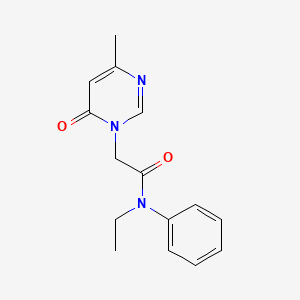

N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Description

N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a pyrimidinone-derived acetamide compound characterized by a central pyrimidin-4-one ring substituted with a methyl group at position 4 and an oxygen atom at position 4. The structure is further modified by an N-ethyl-N-phenylacetamide side chain at position 2 of the pyrimidinone ring (Figure 1). This compound shares structural motifs with diarylpyrimidines (DAPYs), a class of molecules known for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy .

Properties

IUPAC Name |

N-ethyl-2-(4-methyl-6-oxopyrimidin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-3-18(13-7-5-4-6-8-13)15(20)10-17-11-16-12(2)9-14(17)19/h4-9,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRHVVSXFLVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multistep organic reactions. One common approach includes:

N-alkylation: Starting with phenylacetamide, N-alkylation with ethyl halide under basic conditions introduces the N-ethyl group.

Pyrimidine synthesis: Formation of the pyrimidine ring by condensation of appropriate aldehydes or ketones with urea or its derivatives.

Substitution reaction: Introducing the methyl and oxo groups on the pyrimidine ring through various substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized for efficiency and yield. Methods include:

Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous flow reactors: Implementing continuous flow chemistry to streamline synthesis and improve scalability.

Purification techniques: Employing crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups.

Reduction: : Reduction reactions can modify the oxo group or other parts of the molecule.

Substitution: : Electrophilic and nucleophilic substitutions can occur on the phenyl and pyrimidine rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium, platinum, or nickel for hydrogenation reactions.

Solvents: : Dichloromethane, ethanol, and tetrahydrofuran depending on the reaction.

Major Products Formed

The major products depend on the specific reactions, but can include:

Hydroxylated derivatives: : From oxidation reactions.

Reduced intermediates: : From reduction reactions.

Substituted analogs: : From substitution reactions introducing various groups.

Scientific Research Applications

N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has a wide range of applications:

Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.

Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: : Explored for its pharmacological properties, potentially as a therapeutic agent for various diseases.

Industry: : Utilized in the manufacture of materials with specific properties or functions, such as polymers or specialty chemicals.

Mechanism of Action

The exact mechanism of action depends on its application:

Inhibitory action: : The compound may act as an inhibitor by binding to active sites of enzymes or receptors, blocking their activity.

Signal modulation: : It can affect molecular pathways by modulating signal transduction processes.

Binding interactions: : The compound can interact with nucleic acids or proteins, affecting their structure and function.

Comparison with Similar Compounds

Diarylpyrimidine Derivatives

Several diarylpyrimidine acetamide derivatives have been synthesized and evaluated for HIV-1 RT inhibition (Table 1). Key analogues include:

- 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide: Features diphenyl substituents at positions 4 and 6 of the pyrimidine ring, enhancing π-π stacking interactions within the NNRTI binding pocket .

- 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j): Incorporates electron-withdrawing (fluoro) and electron-donating (methoxy) groups, improving solubility and binding affinity compared to the target compound .

- N-ethyl-2-[4-methyl-2-(3-methylanilino)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide: The target compound’s 3-methylanilino group introduces steric and electronic effects that may alter binding kinetics relative to simpler anilino derivatives .

Table 1: Structural and Functional Comparison of Pyrimidinyl Acetamides

Substituent Effects on Activity

- Electron-Withdrawing Groups (e.g., Fluoro) : Improve binding affinity by stabilizing charge-transfer interactions in the hydrophobic NNRTI pocket .

- Methoxy Groups : Enhance solubility but may reduce potency due to steric hindrance .

- Methyl and Ethyl Groups : The target compound’s 4-methyl and N-ethyl groups likely contribute to metabolic stability and reduced cytotoxicity compared to bulkier substituents .

Physical and Spectroscopic Properties

- FT-IR and NMR Data : The target compound’s carbonyl (C=O) and amide (N-H) groups are expected to show characteristic peaks at ~1670 cm⁻¹ and ~3380 cm⁻¹, respectively, similar to compound 4j .

- Solubility : The absence of polar groups (e.g., methoxy or fluoro) in the target compound may result in lower aqueous solubility compared to 4j .

Non-Therapeutic Analogues

Structurally related acetamides, such as the herbicide 2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor), share the N-arylacetamide backbone but lack the pyrimidinone ring, highlighting the importance of the heterocyclic core in medicinal applications .

Biological Activity

N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The compound features an ethyl group, a phenylacetamide moiety, and a pyrimidine ring with oxo substituents, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Nucleophilic Substitution : Introducing the ethyl group to the pyrimidine ring.

- Acylation : Forming the phenylacetamide component.

Optimization of reaction conditions such as temperature and concentration is crucial for maximizing yield.

Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities including:

- Enzyme Inhibition : Some derivatives have shown potential in inhibiting specific enzymes, which is critical for therapeutic applications.

- Antiviral Activity : Studies on related compounds suggest potential antiviral properties, particularly against HIV integrase, although specific data on this compound remains limited.

Case Studies and Research Findings

- Inhibition Studies : Research on related pyrimidine derivatives has demonstrated their ability to inhibit HIV integrase with IC50 values as low as 0.65 µM, indicating promising antiviral activity .

- Mechanism of Action : While the exact mechanism for this compound is not fully elucidated, it is believed to interact with biological targets such as enzymes or receptors involved in various metabolic pathways.

Potential Applications

Given its structural characteristics and preliminary findings, this compound may have potential applications in:

- Pharmaceutical Development : As a lead compound in developing new antiviral agents or enzyme inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.